molecular formula C10H19NO B14871087 5-(Tert-butyl)-5-azaspiro[2.4]heptan-7-ol

5-(Tert-butyl)-5-azaspiro[2.4]heptan-7-ol

Cat. No.: B14871087
M. Wt: 169.26 g/mol
InChI Key: QGJNMQQFSFLUFS-UHFFFAOYSA-N
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Description

5-(Tert-butyl)-5-azaspiro[2.4]heptan-7-ol is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro junction where a nitrogen atom is part of the ring system, making it an azaspiro compound. The presence of a tert-butyl group adds steric hindrance, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butyl)-5-azaspiro[2.4]heptan-7-ol typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of a suitable precursor with a nitrogen-containing reagent under controlled conditions. For instance, the reaction of a ketone with an amine in the presence of a catalyst can lead to the formation of the azaspiro compound .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of robust catalysts can be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butyl)-5-azaspiro[2.4]heptan-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or alkylating agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups .

Scientific Research Applications

5-(Tert-butyl)-5-azaspiro[2.4]heptan-7-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Tert-butyl)-5-azaspiro[2.4]heptan-7-ol involves its interaction with specific molecular targets. The presence of the azaspiro structure allows it to bind to certain enzymes or receptors, influencing their activity. The tert-butyl group can provide steric hindrance, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
  • 1-Substituted 2-azaspiro[3.3]heptanes
  • Azetidine-based scaffolds

Uniqueness

5-(Tert-butyl)-5-azaspiro[2.4]heptan-7-ol is unique due to its specific spirocyclic structure and the presence of both a tert-butyl group and a hydroxyl group.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

5-tert-butyl-5-azaspiro[2.4]heptan-7-ol

InChI

InChI=1S/C10H19NO/c1-9(2,3)11-6-8(12)10(7-11)4-5-10/h8,12H,4-7H2,1-3H3

InChI Key

QGJNMQQFSFLUFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC(C2(C1)CC2)O

Origin of Product

United States

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